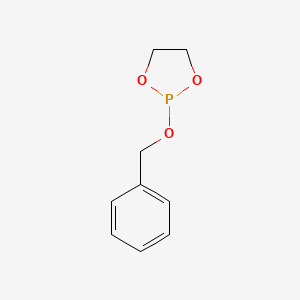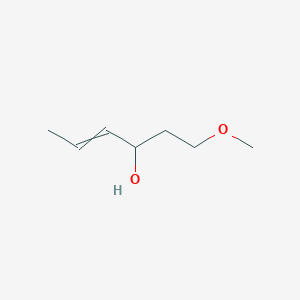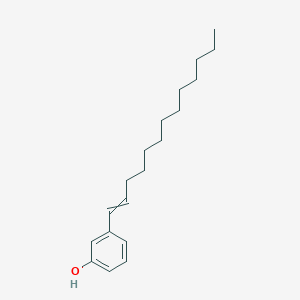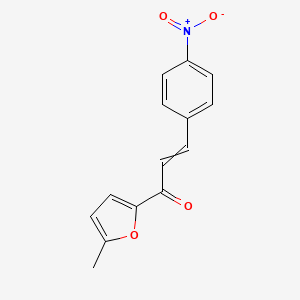
2-(Benzyloxy)-1,3,2-dioxaphospholane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-1,3,2-dioxaphospholane is an organophosphorus compound that features a benzyloxy group attached to a dioxaphospholane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1,3,2-dioxaphospholane typically involves the reaction of benzyloxy compounds with phosphorus-containing reagents. One common method includes the reaction of benzyloxy alcohol with phosphorus trichloride in the presence of a base, such as triethylamine, to form the desired dioxaphospholane ring . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus reagent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-1,3,2-dioxaphospholane can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to benzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol.
Substitution: Various substituted dioxaphospholane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-1,3,2-dioxaphospholane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphorus-containing compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-1,3,2-dioxaphospholane involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the dioxaphospholane ring can act as a ligand for metal ions. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and other chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
2-Benzyloxyphenol: Employed in the synthesis of hydroquinone derivatives and as a reagent for multidentate chelating ligands.
Uniqueness
2-(Benzyloxy)-1,3,2-dioxaphospholane is unique due to its dioxaphospholane ring, which imparts distinct chemical properties compared to other benzyloxy compounds. This structural feature allows for specific interactions with metal ions and other reagents, making it valuable in specialized chemical applications.
Propriétés
Numéro CAS |
111662-22-7 |
|---|---|
Formule moléculaire |
C9H11O3P |
Poids moléculaire |
198.16 g/mol |
Nom IUPAC |
2-phenylmethoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C9H11O3P/c1-2-4-9(5-3-1)8-12-13-10-6-7-11-13/h1-5H,6-8H2 |
Clé InChI |
NNPPIEFCQYRUBB-UHFFFAOYSA-N |
SMILES canonique |
C1COP(O1)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)




